molecular formula C19H24N4O4S B2390397 (E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide CAS No. 1021221-23-7

(E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide

Cat. No. B2390397
CAS RN: 1021221-23-7
M. Wt: 404.49
InChI Key: BUQWKABWSURWNU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

(E)-3-(furan-2-yl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide has been the subject of various scientific studies due to its interesting chemical structure and potential biological activities. Here are some applications found in scientific research:

  • Chemical Synthesis and Modification:

    • This compound has been involved in chemical reactions under microwave radiation, leading to the synthesis of structurally related compounds, as demonstrated in the synthesis of E-2-cyano-3(furan-2-yl) acrylamide and subsequent ene-reduction to form (R)-2-cyano-3-(furan-2-yl) propanamide. This showcases its utility in synthetic organic chemistry for the generation of novel compounds (Jimenez et al., 2019).
  • Pharmacological Research:

    • The compound and its derivatives have been explored for their potential biological activities. For instance, the synthesis and pharmacological evaluation of derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine indicated potential antidepressant and antianxiety activities, highlighting the compound’s relevance in medicinal chemistry (Kumar et al., 2017).
    • Additionally, focused library development of 2-phenylacrylamides as broad-spectrum cytotoxic agents has been performed, with some analogues showing significant potential, suggesting the compound's use in cancer research (Tarleton et al., 2013).
  • Antimicrobial and Antiviral Studies:

    • Certain derivatives have shown considerable antibacterial activity, as demonstrated in studies on new pyridine derivatives (Patel & Agravat, 2009).
    • The compound has also been identified as an inhibitor against SARS coronavirus, showcasing its potential in antiviral research (Lee et al., 2017).
  • Material Science Applications:

    • Research has also explored the use of structurally related compounds in the prevention of corrosion on mild steel in acidic media, indicating the compound's potential applications in material science (Singaravelu & Bhadusha, 2022).
  • Pesticide Research:

    • Synthesis of bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, has been reported, further highlighting the compound's utility in agricultural and pest control applications (Soliman et al., 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c24-19(8-7-17-5-3-15-27-17)21-10-4-16-28(25,26)23-13-11-22(12-14-23)18-6-1-2-9-20-18/h1-3,5-9,15H,4,10-14,16H2,(H,21,24)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWKABWSURWNU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.